1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine
Description
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Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-9(7(2)13-11-6)5-12-3-8(10)4-12/h8H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWVFRHCVCZRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets.
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes.
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways, leading to various downstream effects.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its efficacy as a therapeutic agent.
Biochemical Analysis
Biochemical Properties
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and altering their catalytic activities. The interaction with kinases can lead to changes in phosphorylation states of target proteins, thereby influencing signal transduction pathways. Additionally, the compound’s interaction with proteases can affect protein degradation processes, impacting cellular protein homeostasis.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating kinase activity, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling cascades. Furthermore, the compound’s impact on protease activity can lead to changes in the degradation rates of specific proteins, influencing cellular protein levels and functions. These effects collectively contribute to alterations in cellular metabolism and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxazole moiety is known to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the azetidine ring can interact with nucleophilic residues, further modulating enzyme activity. These molecular interactions result in changes in gene expression and cellular functions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activities of key metabolic enzymes, leading to changes in metabolite levels. Additionally, the compound’s interactions with cofactors can affect the overall efficiency of metabolic processes, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific organelles, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell.
Biological Activity
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxazole ring structure is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxazole moiety may facilitate binding to enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that compounds containing oxazole rings exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound showed promising results against various cancer cell lines. For instance:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| L7 | PD-L1 | 1.8 |
| L24 | Tumor Models | Significant |
These results indicate that the compound may effectively inhibit tumor growth by targeting specific pathways related to cancer cell survival .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Compounds with similar structures have shown activity against a range of bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 180 nM |
| Bacillus subtilis | 11 nM |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to assess the pharmacological potential of oxazole derivatives:
- Study on PD-L1 Inhibition : A series of oxazole derivatives were synthesized and tested for their ability to inhibit PD-L1 interactions in cancer cells. The lead compound exhibited an IC value significantly lower than existing therapies .
- Antibacterial Screening : A comprehensive screening of oxazole derivatives against common pathogens revealed that several compounds displayed potent antibacterial activity with low cytotoxicity towards human cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
